4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

描述

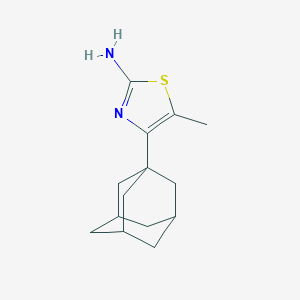

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is a chemical compound with the molecular formula C14H20N2S and a molecular weight of 248.39 g/mol . This compound is notable for its unique structure, which combines an adamantane moiety with a thiazole ring, making it a subject of interest in various fields of scientific research.

准备方法

The synthesis of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine typically involves the reaction of 1-adamantyl bromomethyl ketone with thiourea . The initial product, 4-(Adamantan-1-yl) thiazol-2-amine, is then further reacted with differently substituted aromatic aldehydes in the presence of mercaptoacetic acid to yield the target compound . Industrial production methods for this compound are not widely documented, suggesting that it is primarily synthesized for research purposes.

化学反应分析

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine undergoes various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The adamantane moiety can undergo substitution reactions, particularly with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

The compound has shown promise in the development of therapeutic agents targeting various diseases:

- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 : Recent studies have demonstrated that derivatives of this compound can effectively inhibit the enzyme 11β-HSD1, which plays a crucial role in metabolic disorders such as obesity and Cushing's syndrome. One derivative exhibited an inhibition rate of over 82% against this enzyme, comparable to known inhibitors like carbenoxolone .

Biological Studies

The unique structure of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine allows it to interact with various biological targets:

- Antimicrobial Activity : Research indicates that adamantane derivatives possess notable antimicrobial properties. Compounds similar to this compound have been studied for their effectiveness against a range of pathogens, making them potential candidates for new antibiotic therapies .

Anticancer Research

Thiazole derivatives have been extensively investigated for their anticancer activities:

- Cytotoxicity Against Cancer Cell Lines : Several studies have reported that thiazole-integrated compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 1: Inhibition of Glucocorticoid Metabolism

In a study focused on metabolic disorders, derivatives of this compound were synthesized and tested for their ability to inhibit glucocorticoid metabolism. The most active derivative showed an inhibition rate exceeding 82% against the target enzyme, suggesting its potential as a therapeutic agent for conditions like metabolic syndrome .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of adamantane derivatives, including this compound. The study found that these compounds exhibited significant activity against several bacterial strains, supporting their development as new antimicrobial agents .

作用机制

The mechanism of action of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in various biochemical reactions, altering the activity of enzymes or blocking receptor sites . The adamantane moiety provides structural stability and enhances the compound’s ability to penetrate biological membranes .

相似化合物的比较

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine can be compared with other compounds containing adamantane or thiazole moieties:

Adamantane derivatives: These compounds, such as amantadine, are known for their antiviral and antiparkinsonian properties.

Thiazole derivatives: Compounds like thiamine (vitamin B1) are essential for various biological functions. The uniqueness of this compound lies in its combination of both adamantane and thiazole structures, which imparts distinct chemical and biological properties.

生物活性

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

This compound, with CAS number 201992-89-4, is characterized by its adamantane structure combined with a thiazole moiety. The adamantane core is known for its ability to enhance the pharmacological properties of compounds, while thiazole derivatives have been associated with various biological activities.

Antiviral Activity

The compound has been studied for its antiviral properties, particularly against influenza viruses. Research indicates that adamantane derivatives interfere with the viral uncoating process within host cells. Specifically, this compound has shown effectiveness against influenza A viruses, although concerns about resistance development limit its clinical use .

The mechanism involves the inhibition of the M2 proton channel of the influenza virus, which is crucial for viral uncoating. This action prevents the virus from releasing its genetic material into the host cell, thereby inhibiting viral replication .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Its derivatives have been synthesized and evaluated for cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

In vitro assays have demonstrated that compounds containing thiazole rings exhibit significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, some derivatives showed IC50 values as low as 2.32 µg/mL against these cell lines .

Induction of Apoptosis

The cytotoxic effects are attributed to the induction of apoptosis, evidenced by increased levels of pro-apoptotic markers such as Bax and caspase 9 in treated cells. This indicates that this compound may promote programmed cell death in cancer cells, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural features. Modifications to the thiazole ring or the introduction of different substituents can enhance or diminish their activity. For example:

| Compound | Structure Modification | IC50 (µg/mL) | Activity |

|---|---|---|---|

| 4e | p-Ethoxy substitution | 5.36 | Moderate |

| 4i | Benzyl piperidine | 2.32 | High |

This table illustrates how specific modifications can lead to significant changes in cytotoxic potency against cancer cells .

Case Studies and Research Findings

Several studies have highlighted the potential of 4-adamantan-1-y-l5-methyl-thiazol-2-ylamine in both antiviral and anticancer contexts:

- Antiviral Efficacy : A study demonstrated that this compound could effectively reduce viral load in infected cell cultures, supporting its use as a therapeutic agent against influenza .

- Cytotoxic Effects : In a comparative analysis, thiazole derivatives were shown to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- In Vivo Studies : Preliminary in vivo studies involving tumor-bearing mice have indicated that certain derivatives can localize effectively to tumor sites, enhancing their anticancer efficacy .

属性

IUPAC Name |

4-(1-adamantyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2S/c1-8-12(16-13(15)17-8)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-7H2,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPZEVZDHSROMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385468 | |

| Record name | 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

201992-89-4 | |

| Record name | 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。